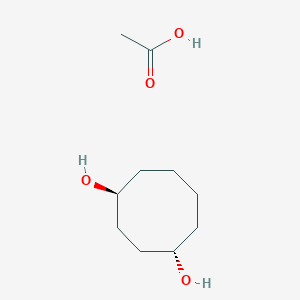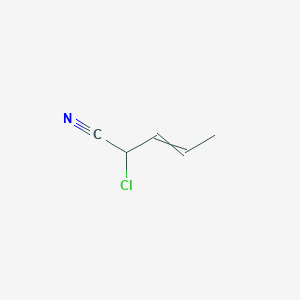
2-Chloropent-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropent-3-enenitrile is an organic compound with the molecular formula C5H6ClN It is characterized by the presence of a chlorine atom, a nitrile group, and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropent-3-enenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol.
From Amides: Another method is the dehydration of amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloropent-3-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.
Addition Reactions: Hydrogenation using catalysts such as palladium on carbon.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of new nitriles with different substituents.
Addition: Formation of saturated compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloropent-3-enenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: It is used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloropent-3-enenitrile involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition and substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of the chlorine atom, which can act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobut-3-enenitrile
- 2-Chloropent-2-enenitrile
- 3-Chloropent-3-enenitrile
Uniqueness
2-Chloropent-3-enenitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both a chlorine atom and a nitrile group in conjugation with a double bond makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
63719-82-4 |
|---|---|
Molecular Formula |
C5H6ClN |
Molecular Weight |
115.56 g/mol |
IUPAC Name |
2-chloropent-3-enenitrile |
InChI |
InChI=1S/C5H6ClN/c1-2-3-5(6)4-7/h2-3,5H,1H3 |
InChI Key |
OJJKHWJKNRTRON-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


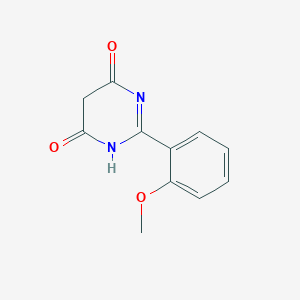


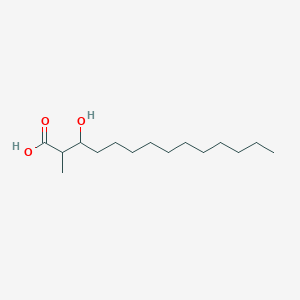
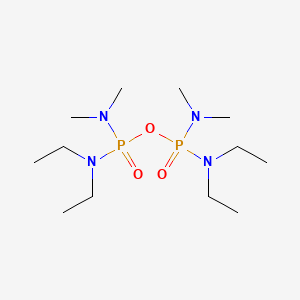
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
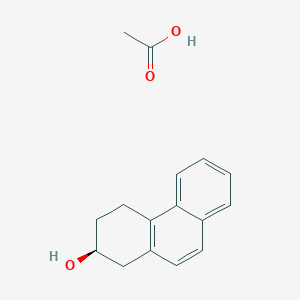
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
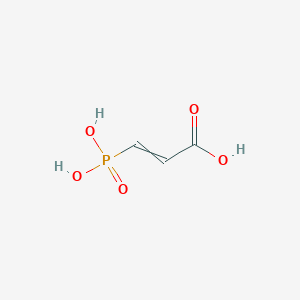
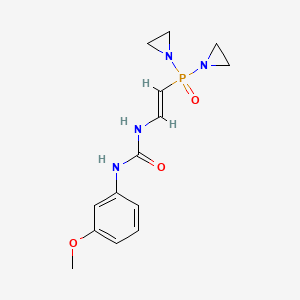

![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

